2-Octyl-1-tetradecanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Octyltetradecan-1-ol is a long-chain fatty alcohol with the molecular formula C22H46O. It is a colorless, oily liquid that is sparingly soluble in chloroform and slightly soluble in methanol . This compound is used in various industrial applications, including cosmetics and personal care products, due to its emollient properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Octyltetradecan-1-ol can be synthesized through the reduction of the corresponding fatty acid or ester. One common method involves the hydrogenation of 2-octyltetradecanoic acid using a suitable catalyst such as palladium on carbon (Pd/C) under high pressure and temperature .
Industrial Production Methods: In industrial settings, 2-Octyltetradecan-1-ol is produced through the catalytic hydrogenation of fatty acids derived from natural sources like coconut oil or palm oil. The process typically involves the use of a nickel catalyst at elevated temperatures and pressures to achieve high yields .
Chemical Reactions Analysis
Types of Reactions: 2-Octyltetradecan-1-ol undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products Formed:
- Oxidation: 2-Octyltetradecanoic acid
- Reduction: 2-Octyltetradecane
- Substitution: 2-Octyltetradecyl chloride or bromide
Scientific Research Applications
2-Octyltetradecan-1-ol has a wide range of applications in scientific research and industry:
Mechanism of Action
The mechanism of action of 2-Octyltetradecan-1-ol primarily involves its interaction with lipid membranes. As a long-chain fatty alcohol, it integrates into lipid bilayers, enhancing membrane fluidity and permeability. This property makes it an effective emollient and stabilizer in various formulations .
Comparison with Similar Compounds
- Octadecan-1-ol
- Hexadecan-1-ol
- Dodecan-1-ol
Comparison: 2-Octyltetradecan-1-ol is unique due to its longer carbon chain, which imparts distinct physical and chemical properties compared to shorter-chain fatty alcohols. For instance, it has a higher boiling point and lower solubility in water, making it more suitable for specific industrial applications .
Properties
IUPAC Name |
2-octyltetradecan-1-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H46O/c1-3-5-7-9-11-12-13-14-16-18-20-22(21-23)19-17-15-10-8-6-4-2/h22-23H,3-21H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIFYEUWTOFTMPG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCC(CCCCCCCC)CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H46O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.